2-Amino-2,2-dicyclopropylacetic acid

描述

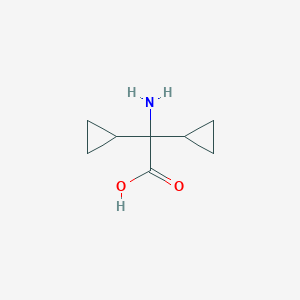

2-Amino-2,2-dicyclopropylacetic acid is a cyclopropane-containing non-proteinogenic amino acid characterized by two cyclopropyl groups and an amino moiety attached to the α-carbon of the acetic acid backbone. This structure confers unique steric and electronic properties, making it a compound of interest in medicinal chemistry and materials science.

属性

CAS 编号 |

6321-21-7 |

|---|---|

分子式 |

C8H13NO2 |

分子量 |

155.19 g/mol |

IUPAC 名称 |

2-amino-2,2-dicyclopropylacetic acid |

InChI |

InChI=1S/C8H13NO2/c9-8(7(10)11,5-1-2-5)6-3-4-6/h5-6H,1-4,9H2,(H,10,11) |

InChI 键 |

XURKQOZJWNQCDW-UHFFFAOYSA-N |

SMILES |

C1CC1C(C2CC2)(C(=O)O)N |

规范 SMILES |

C1CC1C(C2CC2)(C(=O)O)N |

其他CAS编号 |

6321-21-7 |

产品来源 |

United States |

相似化合物的比较

Comparison with Structural Analogs

Cyclopropylglycine (2-Amino-2-cyclopropylacetic Acid)

Structure : Lacks the second cyclopropyl group, featuring only one cyclopropane ring.

Properties :

- Solubility : Higher aqueous solubility compared to the dicyclopropyl analog due to reduced hydrophobicity.

- Synthesis : Prepared via Strecker synthesis or enzymatic resolution .

Applications : Used as a conformational constraint in peptide design to mimic proline .

2-Amino-2-(1-methylcyclopropyl)acetic Acid

Structure : Features a methyl-substituted cyclopropane ring, altering steric bulk.

Properties :

- Metabolic Stability: Enhanced resistance to enzymatic degradation compared to non-methylated analogs due to steric hindrance . Applications: Investigated as a building block for antiviral agents and enzyme inhibitors .

Fluorinated Cyclopropane Derivatives (e.g., 1-Amino-2,2-difluorocyclopropane)

Structure : Fluorine atoms replace hydrogen on the cyclopropane ring.

Properties :

- Electron Effects: Fluorine inductively withdraws electrons, increasing acidity of the amino group.

- Bioactivity: Serves as an intermediate for fluoroquinolone antibiotics (e.g., compounds with broad-spectrum antibacterial activity) . Synthesis: Achieved via fluorination of cyclopropane precursors under radical conditions .

Comparison with Functionalized Derivatives

Ester Derivatives (e.g., Ethyl 2-amino-2-cyclopropylacetate)

Structure : Ethyl ester replaces the carboxylic acid group.

Properties :

- Reactivity : The ester group facilitates nucleophilic acyl substitution, making it a versatile synthetic intermediate.

- Applications : Used in peptide coupling reactions and as a precursor to cyclopropane-containing drugs .

Diphosphonic Acid Derivatives (e.g., 2-[(2-Amino-2,2-diphosphono)ethyloxy]-benzoic Acid)

Structure : Incorporates a diphosphonic group linked via an ether bond.

Properties :

- Chelation : Strong affinity for calcium ions, relevant in osteoporosis treatment.

- Synthesis Challenges : Hydrolysis of phosphonate esters requires careful conditions to avoid bond cleavage .

| Property | This compound | Diphosphonic Acid Derivative |

|---|---|---|

| Functional Groups | Amino, carboxylic acid | Amino, diphosphonic, carboxylic acid |

| Key Application | Drug development | Bone-targeting therapeutics |

Research Findings and Challenges

- Synthetic Accessibility: The dicyclopropyl analog’s synthesis is less straightforward than monosubstituted cyclopropane derivatives, often requiring multistep routes .

- Biological Activity: Fluorinated analogs (e.g., 1-amino-2,2-difluorocyclopropane) show superior antibacterial potency compared to non-fluorinated variants, highlighting the role of halogenation in drug design .

- Stability Issues : Hydrolysis of phosphonic esters in diphosphonic derivatives can lead to structural degradation, necessitating optimized reaction conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。